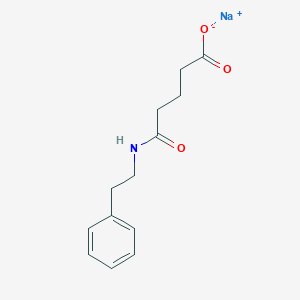
rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, also known as Rel-106, is a synthetic compound that has been studied for its potential therapeutic uses. This molecule belongs to a class of compounds called spirocyclic amines, which have been shown to have a range of biological activities.
Aplicaciones Científicas De Investigación
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, is a synthetic chiral resolution reagent. It reacts with α-chiral primary and secondary amines through regioselective ring-opening, allowing for straightforward identification and quantification of diastereomeric products. This fluorinated compound is versatile for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Stereoselective Isomerizations
Research has shown stereoselective isomerization of rel-(2R,4S,5R)-4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1, 3-dioxolane, closely related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine. This process yields specific stereochemistries in benzopyrans, highlighting the importance of such compounds in studying molecular stereochemistry (Giles, Green, & Li, 2005).
Antibacterial and Antioxidant Properties
A study on 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, similar in structure to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, revealed significant antibacterial activity in certain compounds. These findings are crucial in the exploration of new antibacterial agents (Арутюнян et al., 2012).
Coordination in Complexes
Research on oxorhenium(V) complexes with tetradentate Schiff bases indicates different coordination modes. This research is relevant as it helps understand the complex interactions and stability of such compounds, which are structurally related to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine (Gerber, Luzipo, & Mayer, 2005).
Synthesis and Structural Characterization
The synthesis and structural characterization of oxamidato-bridged Re(I)-based supramolecular rectangles, involving compounds similar to rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, contribute to understanding the structural and functional properties of these complexes (Nagarajaprakash et al., 2014).
Photoluminescent Properties
The study of photoluminescent properties in rhenium(I) complexes bearing remote amine groups provides insights into the photophysical behavior of such complexes. This research is crucial for developing new materials with specific photoluminescent properties (Palion-Gazda et al., 2022).
Propiedades
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGZVSPVFCLHES-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(2S,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine | |
CAS RN |
2307780-80-7 |
Source


|
| Record name | rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)
![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)
![3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide](/img/structure/B2380055.png)


![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)




![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)
![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)